molecular formula C7H4FNO4 B1297704 2-Fluoro-6-nitrobenzoic acid CAS No. 385-02-4

2-Fluoro-6-nitrobenzoic acid

Cat. No. B1297704
CAS RN: 385-02-4
M. Wt: 185.11 g/mol
InChI Key: MPDZCNPDHUUPRL-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzoic acid is an aromatic organic compound . It is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .


Synthesis Analysis

The synthesis of 2-Fluoro-6-nitrobenzoic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-nitrobenzoic acid is C7H4FNO4 . Its average mass is 185.109 Da and its monoisotopic mass is 185.012436 Da .


Chemical Reactions Analysis

2-Fluoro-6-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . It also undergoes reduction in the presence of stannous chloride, followed by benzoylation .


Physical And Chemical Properties Analysis

2-Fluoro-6-nitrobenzoic acid is a solid at 20 degrees Celsius . The compound appears as a white to light yellow to light orange powder to crystal .

Scientific Research Applications

1. Organic Synthesis 2-Fluoro-6-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis . It’s often used in the creation of other compounds due to its reactivity.

2. Pharmaceuticals This compound is used in the pharmaceutical industry . While the specific applications aren’t mentioned, it’s likely used in the synthesis of various drugs.

3. Agrochemicals 2-Fluoro-6-nitrobenzoic acid is also used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

4. Dyestuff This compound is used in the production of dyestuffs . These are substances that impart color to a material.

5. Chemical Reference Standards 2-Fluoro-6-nitrobenzoic acid is used as a reference standard in the chemical industry . Reference standards are used to ensure the quality and consistency of products in various industries.

6. Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones 2-Fluoro-6-nitrobenzoic acid can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is done via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-6-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

7. Synthesis of Other Chemical Compounds 2-Fluoro-6-nitrobenzoic acid is often used as a starting material in the synthesis of other chemical compounds . Its reactivity allows it to be transformed into a variety of different substances.

8. Production of Fluorinated Compounds Given its fluorine content, 2-Fluoro-6-nitrobenzoic acid can be used in the production of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.

Safety And Hazards

2-Fluoro-6-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

properties

IUPAC Name

2-fluoro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDZCNPDHUUPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345324
Record name 2-Fluoro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrobenzoic acid

CAS RN

385-02-4
Record name 2-Fluoro-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 34.5 g (0.22 mol) of 6-fluoro-2-nitrotoluene, 30.7 g (0.22 mol) of potassium carbonate, 105.4 g (0.66 mol) of potassium permanganate and 3.3 liters of water is heated at 100° C. until the permanganate is decolorised (ca 2.5 hours). After cooling and removal of the unreacted 6-fluoro-2-nitrotoluene by extraction with ethyl acetate, the aqueous phase is adjusted to pH 1 with hydrochloric acid and extracted three times with ethyl acetate. The combined organic extracts are dried over magnesium sulphate and concentrated, there being obtained 6-fluoro-2-nitrobenzoic acid. After recrystallisation from ethyl acetate/n-hexane, the product melts at 146°-148° C.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring suspension of potassium permanganate (102 g, 0.65 mol) in water (1.4 L) was added 2-fluoro-6-nitrotoluene. The reaction was heated at reflux for 4 h, cooled to room temperature, filtered, and washed with diethyl ether. The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 11.81 g (40%).
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… 2-Fluoro-6-nitrotoluene with concentrated nitric acid at 100" has been reported to yield some 2-fluoro-6-nitrobenzoic acid. In this way 4-fluoro-2- and 2-fluoro-4-nitrobenzoic acid were …
Number of citations: 1 pubs.rsc.org
PJ Elving, WB Ligett - Proceedings of the Indiana Academy of …, 1942 - journals.iupui.edu
The study of the chemistry of fluorine, beginning-with the early re-search of Moissan and continuing with the brilliant investigations of Otto Ruff, has attracted an ever growing number of …
Number of citations: 2 journals.iupui.edu
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
… An amidation reaction between 2-fluoro-6-nitrobenzoic acid (168) and aniline, with the aid of oxalyl chloride in CH 2 Cl 2 at room temperature, gave amide 169, which reacted with N-…
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
… To a solution of 2-fluoro-6-nitrobenzoic acid (2.7 g, 15 mmol) in anhydrous THF (5 mL) at 0 C was added sodium borohydride (1.67 g, 43.8 mmol) in two portions. After all the gas …
Number of citations: 25 pubs.acs.org
X Ma, F Fang, Q Tao, L Shen, G Zhong, T Qiao, X Lv… - …, 2019 - pubs.rsc.org
… 2-Nitrobenzoic acid 9 or 2-fluoro-6-nitrobenzoic acid 10, as the starting material, was firstly converted into acyl chloride and condensed with various amines to afford corresponding …
Number of citations: 3 pubs.rsc.org
Q Tao, Y Chen, X Liang, Y Hu, J Li, F Fang… - European Journal of …, 2020 - Elsevier
… Amides 31a-c were provided via conversion of 2-fluoro-6-nitrobenzoic acid 30 into the acyl chloride and the following condensation with corresponding primary amine. Subsequently, …
Number of citations: 8 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
… The synthesis of idelalisib was initiated from commercially available 2-fluoro-6-nitrobenzoic acid (135) (Scheme 20). (191) First, reaction of the acid chloride derived from 135 with …
Number of citations: 200 pubs.acs.org
C Campas-Moya - Drugs of the Future, 2012 - access.portico.org
… Chlorination of 2-fluoro-6-nitrobenzoic acid (I) with (COCl)2 by means of DMF in CH2Cl2 gives 2-fluoro-6-nitrobenzoyl chloride (II), which is then coupled with aniline (III) in the presence …
Number of citations: 3 access.portico.org
M Bentov, Z Pelchowicz, A Levy - Israel Journal of Chemistry, 1964 - Wiley Online Library
4‐Fluoroindole(VIII) has been prepared by a five‐step synthesis from 2‐fluoro‐6‐nitrotoluene (III). (VIII) has been converted into a number of N,N‐dialkylated 4‐fluorotryptamines. …
Number of citations: 19 onlinelibrary.wiley.com
Z Li, C Zhao, G He, Y Wang, Y Wang, X Ma - Bioorganic & Medicinal …, 2022 - Elsevier
… 2-Fluoro-6‑nitrobenzoic acid 6, as the starting material, was firstly condensed with methyl 6-aminohexanoate hydrochloride or methyl 4-(aminomethyl) benzoate hydrochloride to afford …
Number of citations: 1 www.sciencedirect.com

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